(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate
Description
(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate (CAS 4739-94-0) is a chiral benzodioxane derivative featuring an ethyl ester group at the 2-position of the 1,4-benzodioxine scaffold. Its synthesis typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with ethanol in the presence of thionyl chloride, yielding a yellow liquid with a 64% yield under optimized conditions . The compound’s chirality, particularly the (S)-enantiomer, is critical for applications in asymmetric synthesis and pharmaceutical intermediates, as stereochemistry often dictates biological activity .
Key structural attributes include:
- Benzodioxane core: A fused bicyclic system with oxygen atoms at positions 1 and 2.
- Ethyl ester group: Enhances lipophilicity and serves as a prodrug motif.
- Chiral center: The (S)-configuration at the 2-position influences molecular interactions.
Properties
IUPAC Name |
ethyl (3S)-2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGEMWIKJMEIU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219382 | |
| Record name | Ethyl (2S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882980-86-1 | |
| Record name | Ethyl (2S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882980-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
The following table summarizes structurally related compounds and their distinguishing features:
Notes:
- Positional isomerism : Ethyl 5-carboxylate derivatives (e.g., CAS 261767-10-6) exhibit reduced similarity (0.64) compared to the 2-carboxylate target compound due to altered electronic and steric profiles .
- Functional group impact : Replacement of the ethyl ester with a carboxylic acid (e.g., 3663-80-7) increases polarity, affecting solubility and metabolic stability .
Physicochemical Properties
| Property | Target Compound | 2-Carboxylic Acid (3663-80-7) | 5-Carboxylate (261767-10-6) |
|---|---|---|---|
| Molecular Weight | 208.21 g/mol | 180.16 g/mol | 208.21 g/mol |
| LogP (Predicted) | 1.85 | 1.12 | 1.78 |
| Water Solubility | Low | Moderate | Low |
| Chiral Center | Yes (S-config) | Yes (S-config) | No |
Key Observations :
- The ethyl ester group in the target compound increases lipophilicity (LogP 1.85) compared to the carboxylic acid analog (LogP 1.12), favoring blood-brain barrier penetration .
- Chirality in both the target compound and 2-carboxylic acid analog underscores their utility in enantioselective drug design .
Biological Activity
(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound belongs to the class of benzodioxane derivatives, characterized by the presence of a dioxine ring system. Its structure is crucial for its biological activity, as the dioxine moiety can participate in hydrogen bonding and other interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the esterification of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with ethanol in the presence of thionyl chloride. The general procedure includes refluxing the acid in ethanol and purifying the resulting ester through recrystallization .
Antibacterial Activity
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit antibacterial properties. For instance, cinnamaldehyde-acylhydrazone derivatives containing this structure have been shown to inhibit FabH (a key enzyme in fatty acid biosynthesis) in E. coli, suggesting potential applications as antibacterial agents .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Cinnamaldehyde-acylhydrazone derivative | E. coli | 15 | |
| This compound | Staphylococcus aureus | 12 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that certain benzodioxane derivatives can reduce inflammation markers in vitro. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer activity. Some derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function .
Table 2: Anticancer Activity Overview
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | 10 | |
| Cinnamaldehyde-acylhydrazone derivative | Lung Cancer | 8 |
Case Studies
One notable study involved the testing of various benzodioxane derivatives against multiple bacterial strains. The findings indicated that compounds with a similar dioxine structure exhibited varying degrees of antibacterial activity, particularly against Gram-positive bacteria .
Another case study focused on the anticancer effects of a series of related compounds in human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM for this compound .
Q & A
What are the common synthetic routes for (S)-Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate, and how do reaction conditions influence yield and enantiopurity?
Basic Question
The compound is synthesized via esterification or acyl chloride formation. A standard method involves reacting 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with ethanol and thionyl chloride (SOCl₂) under controlled conditions:
- Procedure : Acid (1 equiv) is dissolved in ethanol at 0°C, followed by dropwise addition of SOCl₂. After stirring overnight at room temperature, the solvent is evaporated, and the product is purified via extraction (yield: ~64%) .
- Alternative : Refluxing the acid with SOCl₂ at 70–80°C for 4 hours generates the acyl chloride intermediate, which is then esterified with ethanol .
Key Factors : Lower temperatures (0°C) minimize side reactions, while prolonged stirring improves conversion. Enantiopurity requires chiral resolution techniques (e.g., fractional crystallization with polymer additives) .
How can researchers confirm the structural identity and enantiomeric purity of this compound?
Basic Question
Analytical Methods :
- NMR : Key signals include δ 4.86–4.84 (t, 1H, O–CH₂–CH–) and δ 78.2 (CH-2 Diox) in and NMR, respectively .
- IR : Ester carbonyl stretches appear at ~1730 cm .
- HPLC/Chiral Chromatography : Essential for distinguishing (S)-enantiomers from racemic mixtures. For example, polymer-assisted fractional crystallization (e.g., PSS-R-DHBMA in isopropanol) achieves >98% enantiomeric excess (ee) .
What safety precautions are critical when handling this compound in laboratory settings?
Basic Question
Hazards : Related derivatives exhibit acute toxicity (oral, dermal) and respiratory irritation .
Protocols :
- Use PPE (gloves, goggles, lab coats).
- Work under fume hoods to avoid inhalation.
- In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
Waste Disposal : Neutralize with NaHCO₃ before disposal .
How can researchers resolve conflicting yield data across different synthetic protocols?
Advanced Question
Case Study : reports 64% yield at 0°C overnight, while achieves higher yields via reflux (70–80°C, 4h).
Methodological Analysis :
- Temperature : Higher temperatures accelerate acyl chloride formation but risk racemization.
- Workup : NaHCO₃ washes in remove excess SOCl₂, improving purity but reducing recovered yield.
- Recommendation : Optimize by combining reflux for rapid activation with low-temperature esterification to preserve chirality.
What strategies enhance enantioselective synthesis of the (S)-enantiomer for pharmacological applications?
Advanced Question
Chiral Resolution :
- Polymer Additives : Racemic mixtures are resolved using tailored polymers (e.g., PSS-2S-APP) in isopropanol, achieving >98% ee via preferential crystallization .
- Asymmetric Catalysis : Chiral ligands (e.g., phenanthroimidazole derivatives) can induce enantioselectivity during synthesis .
Computational Design : Molecular docking (e.g., HDAC inhibition studies) guides structural modifications to enhance target binding .
How is this compound utilized in designing bioactive molecules, and what structural features drive activity?
Advanced Question
Applications :
- HDAC Inhibition : The 1,4-benzodioxine core acts as a zinc-binding group linker, critical for histone deacetylase (HDAC) inhibition. Substituents at C2 (e.g., ethyl ester) modulate potency .
- Angiogenesis Inhibitors : Derivatives like 4-((6-benzylamino-dioxin-2-yl)methoxy)benzonitrile show anti-angiogenic activity by targeting VEGF pathways .
- OLED Materials : Pyrene-functionalized derivatives exhibit strong fluorescence for optoelectronic applications .
What computational tools are effective in predicting the pharmacokinetic properties of derivatives?
Advanced Question
Methods :
- QSAR Models : Correlate substituent effects (e.g., ester groups, aromatic rings) with bioavailability.
- Docking Simulations : Predict binding to targets like CDK9 (e.g., compound 12t in ) using AutoDock or Schrödinger Suite.
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability .
How do reaction solvents and catalysts influence the stereochemical outcome of synthesis?
Advanced Question
Solvent Effects :
- Polar Solvents (DMF, EtOH) : Stabilize transition states, favoring esterification .
- Chiral Catalysts : Scandium(III)-bis(oxazoline) complexes induce asymmetry during dearomatization steps .
Case Study : Ethanol promotes racemization at high temperatures, whereas dichloromethane preserves configuration during acyl chloride reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
